molecular formula C25H28FN3O2 B2549061 (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone CAS No. 1706075-26-4

(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone

Cat. No.: B2549061
CAS No.: 1706075-26-4
M. Wt: 421.516
InChI Key: NEQXWSYLDLABHL-UHFFFAOYSA-N
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Description

(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone is a useful research compound. Its molecular formula is C25H28FN3O2 and its molecular weight is 421.516. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is part of a broader class of chemicals studied for their potential in treating various conditions through modulation of specific receptors in the brain. For example, derivatives of this compound, such as those explored in the research on selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists, have shown promise for their analgesic properties and potential in treating neurological conditions. The study by Borza et al. (2007) highlighted compounds derived from similar chemical structures, demonstrating low nanomolar activity in binding and functional assays, showing potential as NMDA receptor antagonists (Borza et al., 2007).

Material Science and Photophysics

In the field of material science and photophysics, compounds with structural similarities have been synthesized to explore their photostability and spectroscopic properties. Woydziak et al. (2012) synthesized fluorinated fluorophores, demonstrating the enhancement of photostability and spectroscopic properties through fluorination. This research provides insights into the development of novel materials with potential applications in organic electronics and fluorescent labeling (Woydziak et al., 2012).

Nonlinear Optical Materials

The synthesis and characterization of nonlinear optical piperidine derivatives, such as those reported by Revathi et al. (2018), suggest that modifications to the chemical structure can result in materials with significant nonlinear optical (NLO) properties. These findings underscore the potential of such compounds in optical and photonic applications, where their NLO activity could be harnessed for devices like optical switches and modulators (Revathi et al., 2018).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this chemical structure have been utilized as fluorogenic labeling agents for high-performance liquid chromatography (HPLC), aiding in the sensitive and selective detection of biological thiols. This application, explored by Gatti et al. (1990), demonstrates the compound's utility in developing advanced analytical methodologies for biomedical research (Gatti et al., 1990).

Advanced Polymer Materials

Research by Sabbaghian et al. (2015) on novel species of soluble thermally stable poly(keto ether ether amide)s showcases the use of related compounds in synthesizing polymers with enhanced thermal stability and solubility. These polymers' properties are critical for their application in high-performance materials, electronics, and coatings, indicating the compound's contribution to the development of new polymer materials (Sabbaghian et al., 2015).

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2/c26-22-3-1-2-4-24(22)31-21-10-15-28(16-11-21)20-8-13-29(14-9-20)25(30)19-6-5-18-7-12-27-23(18)17-19/h1-7,12,17,20-21,27H,8-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQXWSYLDLABHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.